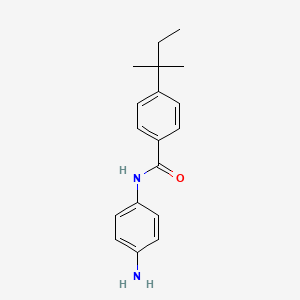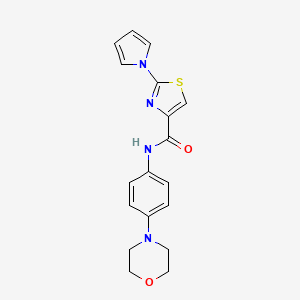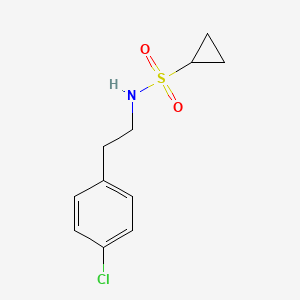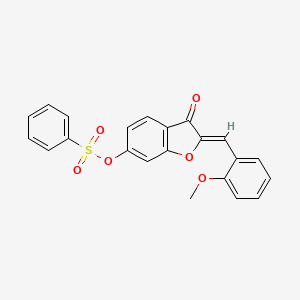
N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide, also known as N-(4-tert-butylphenyl)-4-aminobenzamide (4TBA) is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP is involved in DNA repair and its inhibition has been found to enhance the efficacy of chemotherapy and radiotherapy. Tankyrase is involved in the regulation of telomere length and its inhibition has been found to have anti-cancer effects.
Biochemical and Physiological Effects:
N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and scavenge free radicals. It has also been found to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide in lab experiments is its ability to selectively target certain enzymes such as PARP and tankyrase. This allows for the study of the specific effects of inhibiting these enzymes. However, one of the limitations is its potential toxicity and the need for careful dosing and monitoring.
Future Directions
There are several future directions for the study of N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide. One direction is the development of more potent and selective inhibitors of PARP and tankyrase. Another direction is the study of its potential use as a diagnostic tool for various diseases. Additionally, the study of its potential use in combination with other therapies such as chemotherapy and radiotherapy is an area of interest. Finally, the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of ongoing research.
Synthesis Methods
The synthesis of N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide can be achieved through a multi-step process. The first step involves the reaction of 4-tert-butylaniline with 4-nitrobenzoyl chloride in the presence of a base to form N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide(4-tert-butylphenyl)-4-nitrobenzamide. The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst. The final product, N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide, is obtained by the reaction of the amine group with 4-fluorobenzoyl chloride in the presence of a base.
Scientific Research Applications
N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities such as anticancer, anti-inflammatory, and antioxidant effects. It has also been studied for its potential use as a diagnostic tool for various diseases.
properties
IUPAC Name |
N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-4-18(2,3)14-7-5-13(6-8-14)17(21)20-16-11-9-15(19)10-12-16/h5-12H,4,19H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJQZWMWLFTZQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(prop-2-enyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2901699.png)
![Methyl 5-(((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2901700.png)
![4-methoxy-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2901702.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2901707.png)
![4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2901710.png)
![Ethyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2901711.png)
![2-[4-(1-Fluoroethenyl)oxan-4-yl]acetic acid](/img/structure/B2901714.png)
![N-(3-bromophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2901715.png)

![5-Methyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2901718.png)

![2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2901720.png)
